Methyl 3-(4-methylphenyl)-5-nitrobenzoate
Overview
Description
Methyl 3-(4-methylphenyl)-5-nitrobenzoate: is an organic compound belonging to the class of nitrobenzoates It features a benzoate ester functional group, a nitro group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The synthesis of methyl 3-(4-methylphenyl)-5-nitrobenzoate typically begins with the esterification of 3-(4-methylphenyl)-5-nitrobenzoic acid. This reaction involves the acid reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
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Nitration Reaction: : Another route involves the nitration of methyl 3-(4-methylphenyl)benzoate. This process uses a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : Methyl 3-(4-methylphenyl)-5-nitrobenzoate can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
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Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For instance, the nitro group can be replaced by other substituents through reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid catalyst.
Major Products
Reduction: Methyl 3-(4-methylphenyl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-(4-methylphenyl)-5-nitrobenzoate serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic chemistry.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, methyl 3-(4-methylphenyl)-5-aminobenzoate, can be used to synthesize pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry
In materials science, this compound can be used in the development of polymers and resins. Its aromatic structure contributes to the rigidity and thermal stability of the resulting materials.
Mechanism of Action
The biological activity of methyl 3-(4-methylphenyl)-5-nitrobenzoate and its derivatives is often related to their ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact mechanism involves the formation of reactive oxygen species (ROS) and subsequent damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-(4-chlorophenyl)-5-nitrobenzoate: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.
Uniqueness
Methyl 3-(4-methylphenyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a methyl-substituted phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-3-5-11(6-4-10)12-7-13(15(17)20-2)9-14(8-12)16(18)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUWJWNTRLJCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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